molecular formula C6H8ClF3 B15255346 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

Cat. No.: B15255346
M. Wt: 172.57 g/mol
InChI Key: LTDRXKNUHHKWEW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a trifluoroethyl group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One possible route could be the reaction of a chloromethyl-substituted alkene with a trifluoroethyl-substituted carbene precursor under cyclopropanation conditions. Common reagents for such reactions include diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups or ring-opened structures.

Scientific Research Applications

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.

    Medicine: Possible precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopropane: Lacks the trifluoroethyl group.

    1-(2,2,2-Trifluoroethyl)cyclopropane: Lacks the chloromethyl group.

    1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H8ClF3

Molecular Weight

172.57 g/mol

IUPAC Name

1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

InChI

InChI=1S/C6H8ClF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2

InChI Key

LTDRXKNUHHKWEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(F)(F)F)CCl

Origin of Product

United States

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